3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde
Description
This compound is a heterocyclic derivative featuring a fused thieno-thiazole core modified with a sulfone group (5,5-dioxido), a 3-(trifluoromethyl)phenyl substituent, and a 4-methoxybenzaldehyde moiety.
Properties
IUPAC Name |
3-[[N-(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)-3-(trifluoromethyl)anilino]methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S2/c1-30-18-6-5-13(10-27)7-14(18)9-26(16-4-2-3-15(8-16)21(22,23)24)20-25-17-11-32(28,29)12-19(17)31-20/h2-8,10,17,19H,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLRWBRFBBDZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN(C2=CC=CC(=C2)C(F)(F)F)C3=NC4CS(=O)(=O)CC4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(3-(trifluoromethyl)phenyl)amino)methyl)-4-methoxybenzaldehyde is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.6 g/mol. The presence of a dioxido group and a tetrahydrothieno-thiazole structure contributes to its unique chemical behavior and potential efficacy in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H22F3N3O3S2 |
| Molecular Weight | 447.6 g/mol |
| CAS Number | 866846-46-0 |
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activities. The specific compound under discussion has shown promise against various bacterial strains and fungi. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of Candida albicans , suggesting potential applications in antifungal therapies .
Anticancer Activity
The compound's structural features suggest possible anticancer properties. Thiazole derivatives are known for their ability to interfere with cancer cell proliferation and induce apoptosis. Preliminary studies have indicated that similar compounds can inhibit key signaling pathways involved in tumor growth, such as the mTOR pathway . In vitro assays have shown that modifications to the thiazole structure can enhance cytotoxicity against cancer cell lines.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes or pathways critical for microbial and cancer cell survival. The presence of the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability. Additionally, the interaction with cellular targets such as kinases could lead to altered signaling cascades that promote cell death or inhibit growth.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on similar thiazole derivatives revealed that modifications at the phenyl ring significantly affected their biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against cancer cell lines compared to their counterparts with electron-donating groups.
- In Vivo Evaluations : Animal model studies have shown that compounds similar to this compound demonstrate promising pharmacokinetic profiles. For example, a related thiazole derivative was found to have a half-life suitable for therapeutic use when administered orally .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a. Triazole-Thione Derivatives
The synthesis of 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (1) () shares similarities with the target compound in its use of aromatic substituents (fluorophenyl vs. trifluoromethylphenyl) and sulfur-containing heterocycles.
b. Indole-Thiazole Hybrids
Compounds such as N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine () incorporate thiazole and indole motifs. While these lack the sulfone group, their thiazole cores and aldehyde-derived imine linkages suggest comparable reactivity profiles. The absence of a trifluoromethyl group in these analogs may reduce their metabolic stability in vivo .
c. Sulfonylurea Herbicides
Metsulfuron methyl ester and related compounds () feature sulfonylurea bridges and triazine rings. Though pharmacologically distinct from the target compound, their sulfone groups and aromatic substituents highlight the role of electronegative groups in enhancing binding to biological targets (e.g., acetolactate synthase in plants) .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
